L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is a complex peptide composed of five amino acids: tyrosine, isoleucine, glycine, serine, and aspartic acid. This compound is known for its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino group: of the growing peptide chain using trifluoroacetic acid (TFA) or similar reagents.
Coupling reaction: to form the peptide bond under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines from amide bonds.
Substitution: Formation of esters and amides from carboxylic acids.
Scientific Research Applications
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-glutamic acid
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-alanine
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-phenylalanine
Uniqueness
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is unique due to the presence of aspartic acid, which introduces an additional carboxylic acid group. This feature can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar peptides .
Properties
CAS No. |
157262-79-8 |
---|---|
Molecular Formula |
C24H35N5O10 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H35N5O10/c1-3-12(2)20(29-21(35)15(25)8-13-4-6-14(31)7-5-13)23(37)26-10-18(32)27-17(11-30)22(36)28-16(24(38)39)9-19(33)34/h4-7,12,15-17,20,30-31H,3,8-11,25H2,1-2H3,(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,15-,16-,17-,20-/m0/s1 |
InChI Key |
YEWOAHFBIVHKPO-DTDKCHBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.